molecular formula C12H18N2O2 B12948619 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B12948619
M. Wt: 222.28 g/mol
InChI Key: XSABPTXSXYAZHO-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dihydropyridine ring, and a carbaldehyde group

Preparation Methods

The synthesis of 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylamine with an appropriate aldehyde to form the diethylaminoethyl group. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl group can interact with specific sites on proteins, altering their function. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other diethylaminoethyl derivatives and pyridine-based molecules. Compared to these, 1-(2-(Diethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:

    2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry.

    N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: Used as a fluorescence probe.

    2-(Diethylamino)ethanol: Used in various chemical syntheses.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C12H18N2O2/c1-3-13(4-2)8-9-14-7-5-6-11(10-15)12(14)16/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

XSABPTXSXYAZHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=CC=C(C1=O)C=O

Origin of Product

United States

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